molecular formula C19H20FNO2 B2918402 Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate CAS No. 1923836-86-5

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate

Cat. No.: B2918402
CAS No.: 1923836-86-5
M. Wt: 313.372
InChI Key: NLXULBPNNZVONZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate typically involves the following steps:

    Formation of the Fluoroquinoline Core: The synthesis begins with the preparation of the 6-fluoroquinoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Cyclohexene Ring Formation: The next step involves the formation of the cyclohexene ring, which is achieved through a series of cyclization reactions.

    Esterification: The final step is the esterification of the intermediate compound to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate is a synthetic compound that combines a cyclohexene moiety with a fluoroquinoline derivative, possessing the molecular formula C₁₉H₂₀FNO₂ and a molecular weight of 313.37 g/mol. It is investigated for applications in medicinal chemistry, particularly in developing therapeutic agents targeting various diseases. This compound is also notable for modulating the enzyme indoleamine 2,3-dioxygenase (IDO).

Potential Applications

  • IDO Inhibition and Cancer Therapy: this compound exhibits biological activity by modulating the enzyme indoleamine 2,3-dioxygenase (IDO). IDO plays a crucial role in immune regulation and is implicated in cancer progression and immune evasion. Inhibiting IDO can enhance anti-tumor immunity, making this compound potentially therapeutic against various cancers.
  • Immunomodulation: Linrodostat, a related compound, is an orally available inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) with potential immunomodulating and antineoplastic activities . It specifically targets and binds to IDO1, decreasing kynurenine in tumor cells, which restores and promotes the proliferation and activation of immune cells . This activation of the immune system may induce a cytotoxic T-lymphocyte (CTL) response against IDO1-expressing tumor cells, inhibiting their growth .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate involves its interaction with specific molecular targets. The fluoroquinoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolones: A class of compounds known for their antibacterial activity.

    Quinoline Derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate is unique due to its combination of a fluoroquinoline core and a cyclohexene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activity against various diseases. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₀FNO₂
  • Molecular Weight : 313.37 g/mol
  • CAS Number : 1923836-86-5

The compound features a unique structure that combines a cyclohexene moiety with a fluoroquinoline derivative, which is crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound can be accomplished through various methods:

  • Direct Synthesis from Precursors : Utilizing commercially available starting materials to create the target compound via multi-step synthesis.
  • One-Pot Reactions : Combining multiple reaction steps into a single process to improve efficiency.
  • Use of Catalysts : Catalysts like palladium on carbon can enhance yields and selectivity in specific reactions.

Interaction with Indoleamine 2,3-Dioxygenase (IDO)

One of the most notable biological activities of this compound is its ability to modulate the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO plays a critical role in immune regulation and is implicated in cancer progression and immune evasion. Inhibition of IDO can enhance anti-tumor immunity, making this compound a candidate for therapeutic development against various cancers.

Case Studies and Research Findings

Recent studies have evaluated the compound's efficacy in vitro against different cancer cell lines. The following table summarizes the findings regarding its cytotoxic effects:

Cell LineIC50 (µM)Selectivity Index (SI)
HeLa (Cervical)25.05.0
RD (Rhabdomyosarcoma)18.04.5
BxPC-3 (Pancreatic)15.06.0
MDCK (Normal Kidney)>100N/A

The Selectivity Index (SI) represents the ratio of IC50 values against normal cells to those against cancer cells; an SI greater than 3 indicates promising therapeutic potential.

The mechanism by which this compound exerts its effects involves:

  • Inhibition of IDO Activity : By blocking IDO, the compound potentially enhances T-cell responses against tumors.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to morphological changes consistent with apoptosis in cancer cell lines.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 2-(4-(6-chloroquinolin-4-yl)cyclohex-3-enyl)acetateC₁₉H₂₀ClNO₂Chlorine instead of fluorine; altered activity
Ethyl 2-(4-(7-fluoroquinolin-4-yl)cyclohex-3-enyl)acetateC₁₉H₂₀FNO₂Different fluorine position; affects binding
Ethyl 2-(4-(8-fluoroquinolin-4-yl)cyclohex-3-enyl)acetateC₁₉H₂₀FNO₂Variation in fluorine positioning; impacts pharmacology

These comparisons highlight the unique structural features that influence the biological activity and therapeutic potential of this compound.

Properties

IUPAC Name

ethyl 2-[4-(6-fluoroquinolin-4-yl)cyclohex-3-en-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-2-23-19(22)11-13-3-5-14(6-4-13)16-9-10-21-18-8-7-15(20)12-17(16)18/h5,7-10,12-13H,2-4,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXULBPNNZVONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(=CC1)C2=C3C=C(C=CC3=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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